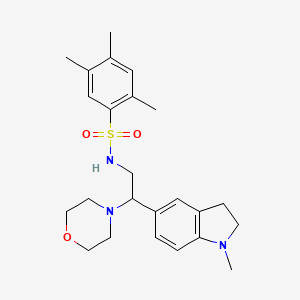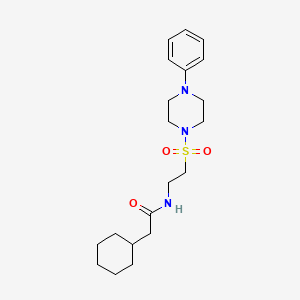![molecular formula C18H16ClNO2 B2473992 N-[3-(1-benzofuran-2-il)propil]-2-clorobenzamida CAS No. 2034414-92-9](/img/structure/B2473992.png)
N-[3-(1-benzofuran-2-il)propil]-2-clorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Aplicaciones Científicas De Investigación
N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary targets of N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide are sigma receptors . Sigma receptors are unique proteins that have been shown to play a role in various biological and pharmacological activities. They are classified into two subtypes, sigma-1 and sigma-2 .
Mode of Action
N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide interacts with its targets, the sigma receptors, by binding to them. This binding can lead to various changes in the cell, depending on the specific receptor subtype and the cellular context . The exact mechanism of this interaction is still under investigation.
Biochemical Pathways
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may affect a variety of biochemical pathways, potentially including those involved in cell growth, oxidative stress response, and viral replication .
Pharmacokinetics
It’s known that benzofuran compounds are ubiquitous in nature and have a broad range of clinical uses This suggests that they may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide’s action depend on its interaction with sigma receptors. Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide may also have anti-cancer properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-(1-Benzofuran-2-yl)propyl]-2-chlorobenzamide. For instance, the compound’s activity may be affected by the presence of other molecules in the cell, the cell’s physiological state, and the specific characteristics of the target receptors
Direcciones Futuras
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade or proton quantum tunneling, which ensures fewer side reactions and high yield.
Attachment of Propyl Chain: The propyl chain is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Chlorobenzamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted synthesis (MWI) to enhance reaction rates and yields . The use of continuous flow reactors can also be employed to ensure consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions involve nucleophiles such as amines or thiols, leading to the formation of amides or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus trichloride for chlorination reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene Derivatives: Similar in structure but contain a sulfur atom instead of oxygen in the heterocyclic ring.
Benzofuran Carbohydrazide: Known for its antimicrobial properties.
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Propiedades
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-16-9-3-2-8-15(16)18(21)20-11-5-7-14-12-13-6-1-4-10-17(13)22-14/h1-4,6,8-10,12H,5,7,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYOVNMDTSJKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)
![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)
![4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2473919.png)



![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)
![N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2473928.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2473932.png)
